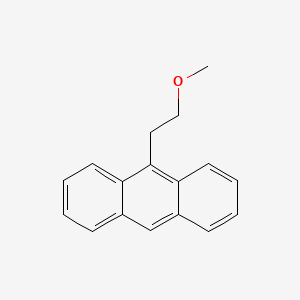![molecular formula C27H16 B13131990 2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)
2-Ethynyl-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-9,9’-spirobi[fluorene]: is a compound that belongs to the family of spirobifluorenes. Spirobifluorenes are known for their unique structure, where two fluorene units are connected through a spiro carbon atom. This structure imparts rigidity and a three-dimensional shape to the molecule, making it useful in various applications, particularly in organic electronics and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Ethynyl-9,9’-spirobi[fluorene] typically involves the coupling of ethynyl groups to the spirobifluorene core. One common method is the Sonogashira coupling reaction, which involves the reaction of 9,9’-spirobi[fluorene] with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods:
While specific industrial production methods for 2-Ethynyl-9,9’-spirobi[fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
2-Ethynyl-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or alkylated spirobifluorene derivatives.
Scientific Research Applications
2-Ethynyl-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethynyl-9,9’-spirobi[fluorene] is primarily related to its electronic properties. The spirobifluorene core provides a rigid and stable structure, while the ethynyl group introduces conjugation and enhances electronic communication between the fluorene units. This results in improved charge transport and light-emitting properties, making it effective in optoelectronic applications .
Comparison with Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound without the ethynyl group.
2,7-Dibromo-9,9’-spirobi[fluorene]: A halogenated derivative that can undergo further functionalization.
2,2’,7,7’-Tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]: A derivative with methoxy groups that enhance solubility and processability.
Uniqueness:
2-Ethynyl-9,9’-spirobi[fluorene] stands out due to the presence of the ethynyl group, which enhances its electronic properties and makes it more suitable for applications in organic electronics and optoelectronics. The ethynyl group also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C27H16 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-ethynyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H16/c1-2-18-15-16-22-21-11-5-8-14-25(21)27(26(22)17-18)23-12-6-3-9-19(23)20-10-4-7-13-24(20)27/h1,3-17H |
InChI Key |
LZALFFPLQQKRCR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


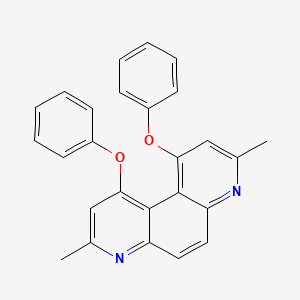
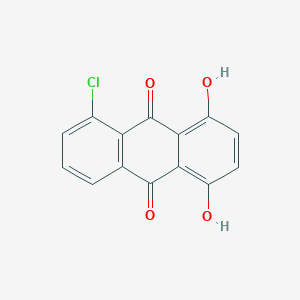
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
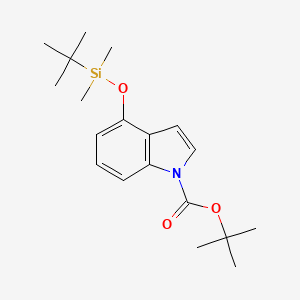
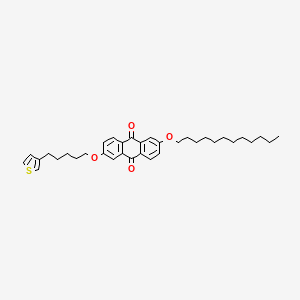
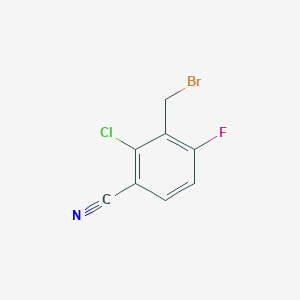
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)
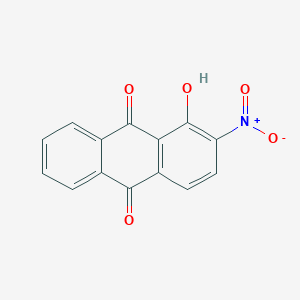
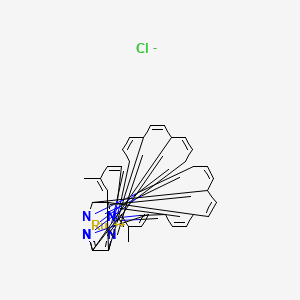
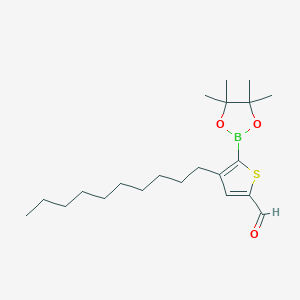
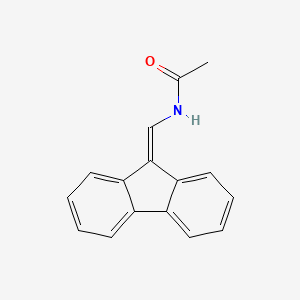
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
